molecular formula C18H16O3 B11845589 3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one CAS No. 93367-44-3

3-(Ethoxymethyl)-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11845589
CAS No.: 93367-44-3
M. Wt: 280.3 g/mol
InChI Key: ORKVTZGLJIYADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxymethyl)-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxymethyl)-2-phenyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base, followed by cyclization to form the chromone ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromone ring to chroman derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(Ethoxymethyl)-2-phenyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(ethoxymethyl)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-2-phenyl-4H-chromen-4-one
  • 3-(Butoxymethyl)-2-phenyl-4H-chromen-4-one
  • 3-(Ethoxymethyl)-2-phenyl-4H-chromone

Uniqueness

3-(Ethoxymethyl)-2-phenyl-4H-chromen-4-one stands out due to its specific ethoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit unique properties that make it particularly suitable for certain applications in medicinal chemistry and material science.

Properties

CAS No.

93367-44-3

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

3-(ethoxymethyl)-2-phenylchromen-4-one

InChI

InChI=1S/C18H16O3/c1-2-20-12-15-17(19)14-10-6-7-11-16(14)21-18(15)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

ORKVTZGLJIYADX-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.